2-Fluorobenzoyl chloride

Catalog No.
S702275
CAS No.
393-52-2
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzoyl chloride

CAS Number

393-52-2

Product Name

2-Fluorobenzoyl chloride

IUPAC Name

2-fluorobenzoyl chloride

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H

InChI Key

RAAGZOYMEQDCTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)Cl)F

Solubility

Decomposes (NTP, 1992)

Synonyms

2-Fluoro-benzoyl Chloride; 2-Fluorobenzenecarbonyl Chloride; o-Fluorobenzoyl Chloride; NSC 88304;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)F

Preparation of Heteroannulated Oxazinone

Preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic Acid Methyl Ester

Hollow-Fiber Liquid Phase Microextraction

Gas Electron Diffraction and Normal Coordinate Analysis

Preparation of Ethyl (4-fluorobenzoyl)acetate

Reactivity with Diisopropyl Ether

2-Fluorobenzoyl chloride is an aromatic compound with the molecular formula C₇H₄ClFO and a molecular weight of 158.56 g/mol. It appears as a colorless liquid and is characterized by its strong reactivity, particularly with moisture, which leads to the release of hydrogen chloride gas upon decomposition in water . This compound is known for its pungent odor and is classified as a hazardous material due to its corrosive properties, causing severe irritation to the skin, eyes, and respiratory system upon exposure .

2-Fluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation [].

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when handling this compound. Avoid contact with skin, eyes, and clothing. In case of accidental exposure, follow established safety protocols for decontamination.

  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions where nucleophiles such as amines or alcohols attack the carbonyl carbon, leading to the formation of amides or esters, respectively.
  • Grignard Reactions: This compound reacts with Grignard reagents to yield corresponding aryl ketones, demonstrating its utility in synthetic organic chemistry .
  • Hydrolysis: In the presence of water, 2-fluorobenzoyl chloride hydrolyzes to produce 2-fluorobenzoic acid and hydrogen chloride, which can be an exothermic reaction .

Several methods exist for synthesizing 2-fluorobenzoyl chloride:

  • From 2-Fluorobenzoic Acid: A common method involves the conversion of 2-fluorobenzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This method is straightforward and yields high purity products.
  • Direct Fluorination: Another approach includes direct fluorination of benzoyl chloride using fluorinating agents under controlled conditions, although this method may require careful handling due to the reactivity of the reagents involved.
  • Via Friedel-Crafts Acylation: The compound can also be synthesized through Friedel-Crafts acylation of fluorinated aromatic compounds with acyl chlorides in the presence of a Lewis acid catalyst .

2-Fluorobenzoyl chloride finds applications primarily in organic synthesis:

  • Intermediate in Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals, agrochemicals, and various organic compounds.
  • Building Block: The compound is utilized as a building block for creating more complex molecules in medicinal chemistry.
  • Research

Interaction studies involving 2-fluorobenzoyl chloride typically focus on its reactivity with various nucleophiles. These studies help elucidate its role in synthetic pathways and its potential effects on biological systems. For instance:

  • Reactivity with Amines: Research has shown that 2-fluorobenzoyl chloride can react with primary and secondary amines to form corresponding amides efficiently under mild conditions.
  • Impact on Drug Metabolism: Studies exploring its interaction with cytochrome P450 enzymes indicate that it may alter drug metabolism pathways, necessitating further investigation into its effects on pharmacokinetics .

Several compounds share structural similarities with 2-fluorobenzoyl chloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Chloro-4-fluoro-3-methylbenzaldehyde1260764-27-90.71
2-Chloro-2',5'-Difluoroacetophenone60468-36-20.71
2-(Trifluoromethyl)benzoyl chloride312-94-70.68
2-Bromo-6-fluorobenzoyl chloride1020718-20-00.64

Uniqueness of 2-Fluorobenzoyl Chloride

What sets 2-fluorobenzoyl chloride apart from these similar compounds is its specific reactivity profile due to the presence of both a fluorine atom and a chlorine atom on the aromatic ring. This unique substitution pattern influences its behavior in

Classical Thionyl Chloride-Mediated Synthesis

The most widely reported method for synthesizing 2-fluorobenzoyl chloride involves the reaction of 2-fluorobenzoic acid with thionyl chloride (SOCl₂). This approach leverages the electrophilic character of sulfur in SOCl₂ to facilitate acyl chloride formation.

Reaction Optimization Parameters

Key parameters influencing yield and purity include:

  • Molar ratio: A stoichiometric excess of thionyl chloride (3:1 molar ratio relative to 2-fluorobenzoic acid) ensures complete conversion [1] [6].
  • Solvent selection: Benzene or toluene is typically employed to solubilize reactants and moderate exothermicity [1]. Recent studies suggest solvent-free conditions using excess SOCl₂ as both reagent and solvent, reducing waste [6].
  • Temperature and duration: Reflux at 70–80°C for 4–6 hours achieves >95% conversion, with prolonged heating risking decomposition [1].
  • Workup: Vacuum distillation removes residual SOCl₂ and byproducts (HCl, SO₂), yielding 2-fluorobenzoyl chloride as a colorless to light yellow liquid [1] [2].

Mechanistic Considerations

The reaction proceeds via a two-step mechanism:

  • Chlorosulfite ester formation: The carbonyl oxygen of 2-fluorobenzoic acid attacks electrophilic sulfur in SOCl₂, displacing chloride and forming a tetrahedral intermediate [6].
  • Addition-elimination: Chloride ion attacks the carbonyl carbon, ejecting the leaving group (–OSOCl), which decomposes to SO₂ gas, driving the reaction to completion [6].

Alternative Synthetic Routes

Trichloromethyl Precursor Approaches

Benzotrichloride (C₆H₅CCl₃) derivatives serve as precursors for benzoyl chlorides. For 2-fluorobenzoyl chloride, hydrolysis of 2-fluorobenzotrichloride with water or 2-fluorobenzoic acid could theoretically yield the target compound [3]:
$$ \text{C₆H₄FCOCl} \leftarrow \text{C₆H₄FCCl₃} + \text{H₂O} $$
However, this route remains underexplored due to challenges in synthesizing fluorinated benzotrichlorides.

Direct Chlorination Methodologies

Phosphorus pentachloride (PCl₅) and oxalyl chloride [(COCl)₂] offer alternative chlorinating agents. Compared to SOCl₂, PCl₅ requires stringent anhydrous conditions and generates phosphoric acid byproducts, complicating purification [3]. Oxalyl chloride, while milder, necessitates catalytic dimethylformamide (DMF) for activation, introducing scalability concerns [6].

o-Fluorotoluene-Based Synthesis

Oxidation of o-fluorotoluene to 2-fluorobenzoic acid followed by chlorination provides a two-step route:

  • Oxidation: KMnO₄ or CrO₃ under acidic conditions converts o-fluorotoluene to 2-fluorobenzoic acid [5].
  • Chlorination: SOCl₂ or PCl₅ then yields 2-fluorobenzoyl chloride. This method’s viability depends on efficient oxidation step optimization.

Mechanistic Studies of Synthesis Pathways

Kinetic studies reveal that SOCl₂-mediated reactions follow second-order kinetics, with rate-limiting attack by the carboxylic acid on SOCl₂ [6]. Computational models highlight the role of fluorine’s electron-withdrawing effect in stabilizing intermediates, accelerating chlorination compared to non-fluorinated analogs [4].

Green Chemistry and Sustainable Synthesis

Solvent-Free Methodologies

Eliminating volatile solvents like benzene reduces environmental impact. Excess SOCl₂ acts as an in situ solvent, achieving 90% yield while simplifying product isolation [6].

Catalyst Recovery and Regeneration

While classical methods lack catalysts, recent work explores immobilized Lewis acids (e.g., ZnCl₂ on silica) to enhance reactivity. These systems enable catalyst reuse over five cycles without significant activity loss [4].

Process Intensification Strategies

  • Microwave-assisted synthesis: Reduces reaction time to 30 minutes by enhancing molecular agitation [4].
  • Continuous-flow systems: Microreactors improve heat transfer and safety by minimizing SOCl₂ inventory [4].

Physical Description

2-fluorobenzoyl chloride is a colorless liquid. (NTP, 1992)

Color/Form

Liquid

XLogP3

2.8

Boiling Point

403 °F at 760 mm Hg (NTP, 1992)
206.0 °C
206 °C

Flash Point

180 °F (NTP, 1992)

Density

1.304 at 68 °F (NTP, 1992)
1.328 g/cu cm at 25 °C

Melting Point

39 °F (NTP, 1992)
4.0 °C
4 °C

UNII

Z4H017N76S

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.46 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

393-52-2

Associated Chemicals

Benzoyl chloride, 3-fluoro;1711-07-5
Benzoyl chloride, 4-fluoro;403-43-0

Wikipedia

2-fluorobenzoyl chloride

Methods of Manufacturing

Reaction of 2-fluorobenzoic acid with thionyl chloride

General Manufacturing Information

Benzoyl chloride, 2-fluoro-: ACTIVE
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Dates

Modify: 2023-08-15

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